molecular formula C17H16ClN3O2 B11944595 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one CAS No. 65971-04-2

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B11944595
CAS No.: 65971-04-2
M. Wt: 329.8 g/mol
InChI Key: AMKXALWPCTUCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one (CAS 65971-04-2) is a synthetic quinazolinone derivative with a molecular formula of C₁₇H₁₆ClN₃O₂ and a molecular weight of 329.8 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly for its potential as an inhibitor of multiple tyrosine kinase enzymes . Quinazolinone-based compounds are well-established in scientific literature for their ability to interact with key molecular targets involved in cancer progression, such as CDK2, HER2, and EGFR . Its mechanism of action is associated with the disruption of critical cellular signaling pathways that regulate cell growth, division, and proliferation, which can ultimately lead to the inhibition of cancer cell growth . The structural features of this compound, including its quinazolin-4(3H)-one core and the 3-chlorophenyl group, are frequently found in scaffolds designed to target the ATP-binding sites of kinase enzymes . Research into similar quinazolinone derivatives has demonstrated potent cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), in some cases exceeding the potency of control drugs like lapatinib . The broad-spectrum biological activity of the quinazolinone class, which includes reported antitumor, antibacterial, and anticonvulsant properties, makes this compound a valuable building block for further pharmacological exploration and hit-to-lead optimization in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

65971-04-2

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

3-[3-(3-chloroanilino)-2-hydroxypropyl]quinazolin-4-one

InChI

InChI=1S/C17H16ClN3O2/c18-12-4-3-5-13(8-12)19-9-14(22)10-21-11-20-16-7-2-1-6-15(16)17(21)23/h1-8,11,14,19,22H,9-10H2

InChI Key

AMKXALWPCTUCCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(CNC3=CC(=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydroxyquinazolines .

Scientific Research Applications

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise as an antitumor agent, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity enhances binding to hydrophobic pockets (e.g., in α1-adrenergic receptors), while methoxy groups improve solubility but reduce potency .
  • Hydroxypropyl vs. Mercapto/Iodo : The hydroxypropyl substituent in the target compound may reduce toxicity compared to thiol or halogenated analogs .

Pharmacological Potential

Antihypertensive Activity

Compounds with chloroaryl groups (e.g., 7-chloro-3-(4-chlorophenyl)quinazolin-4(3H)-one) exhibit potent α1-adrenergic receptor blockade, comparable to prazosin, without affecting heart rate . The target compound’s 3-chlorophenyl group may similarly target cardiovascular receptors.

Antimicrobial Activity

Quinazolinones with halogenated aryl groups (e.g., 3-(4-chlorophenyl) derivatives) show enhanced antibacterial activity against Bacillus subtilis and Proteus vulgaris . The hydroxypropyl chain in the target compound could further modulate membrane permeability.

Anticonvulsant Activity

3-(Substituted benzylidine)-aminoquinazolin-4(3H)-ones demonstrate anticonvulsant effects by shortening tonic-clonic seizure phases . The target compound’s amino-hydroxypropyl group may enhance blood-brain barrier penetration.

Biological Activity

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, characterized by its unique molecular structure and potential therapeutic applications. The compound's molecular formula is C17H16ClN3O2, which includes a quinazolinone core, a chlorophenyl group, and a hydroxypropyl substituent. This article explores its biological activities, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the 3-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Property Details
Molecular FormulaC17H16ClN3O2
Molecular Weight329.78 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown efficacy in inhibiting the growth of Ehrlich Ascites Carcinoma and Sarcoma-180 cells through mechanisms involving cell cycle arrest at the G2/M phase .

Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several quinazolinone derivatives, revealing that compounds with similar structural features demonstrated IC50 values comparable to established chemotherapeutics such as imatinib. For instance, derivatives tested against CDK2 showed IC50 values around 0.173 µM, indicating potent inhibitory activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. These kinases are critical in various signaling pathways involved in cancer progression.

Kinase Inhibition Type IC50 (µM)
CDK2ATP non-competitive type-II0.173
HER2ATP non-competitive type-II0.079
EGFRATP competitive type-ISimilar to control
VEGFR2Variable inhibitionNot specified

The findings suggest that this compound acts as a promising candidate for developing targeted cancer therapies by inhibiting key kinases involved in tumor growth and metastasis .

Molecular docking studies have elucidated the binding interactions between quinazolinone derivatives and their target kinases. The binding affinity and orientation within the active site play crucial roles in their inhibitory efficacy. The compound's ability to act as both an ATP non-competitive inhibitor against certain kinases while being an ATP competitive inhibitor against others highlights its dual functionality in therapeutic applications .

Q & A

Q. What are the conventional synthetic routes for synthesizing quinazolin-4(3H)-one derivatives, and what are their limitations?

Conventional methods often involve alkylation of 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) or condensation reactions using N-heterocycles and methyl ketones with copper catalysts. Drawbacks include reliance on metal catalysts (e.g., Cu), long reaction times (>12 hours), and the need for intermediate purification, which reduces overall efficiency . For example, microwave-assisted synthesis has been shown to reduce reaction times by 50–70% while improving yields (e.g., 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one synthesis achieved 85% yield in 15 minutes vs. 6 hours conventionally) .

Q. Which analytical techniques are critical for confirming the structure and purity of quinazolin-4(3H)-one derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying substituent positions and hydrogen environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=O (1671–1778 cm⁻¹) and C=N (1598 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, and X-ray crystallography resolves stereochemistry in complex derivatives .

Q. How do solvent choice and reaction conditions influence the synthesis of quinazolin-4(3H)-one derivatives?

Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution rates, while ethanol or glacial acetic acid facilitates condensation reactions. Temperature control (e.g., 60–80°C for microwave synthesis) and pH adjustments (4–4.5 for Schiff base formation) are critical for minimizing side products. For instance, refluxing in ethanol with acetic acid optimizes imine formation in 3-(substituted benzylidene amino)-2-phenylquinazoline derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the formation of quinazolin-4(3H)-one derivatives via lactone ring opening?

Hydrazine hydrate reacts with the carbonyl group of lactone intermediates (e.g., 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one), forming an open-chain amide intermediate. Intramolecular cyclization under pyridine catalysis generates the quinazoline ring. This pathway is supported by NMR tracking of intermediate species and isotopic labeling studies .

Q. How can structural modifications enhance the biological activity of quinazolin-4(3H)-one derivatives?

Substitutions at the 2- and 3-positions significantly modulate activity. For example:

  • 2-(1-Methylbutylidene)-hydrazino groups improve anti-inflammatory activity (IC₅₀ = 12 μM vs. diclofenac sodium at 15 μM) .
  • 3-(4-Trifluoromethylphenyl) enhances metabolic stability due to electron-withdrawing effects .
  • Chloro substituents on the phenyl ring increase cytotoxicity in cancer cell lines (e.g., IC₅₀ = 8.2 μM in MCF-7) .

Q. How do contradictions in biological activity data arise between in vitro and in vivo studies for quinazolin-4(3H)-one derivatives?

Discrepancies often stem from differences in bioavailability, metabolic degradation, or off-target effects. For instance, 3-(4-methoxyphenyl)-2-substitutedamino derivatives show potent COX-2 inhibition in vitro but reduced efficacy in rodent models due to rapid glucuronidation . Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and prodrug strategies are recommended to address these issues.

Q. What computational methods are used to predict the binding affinity of quinazolin-4(3H)-one derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with enzymes like EGFR or NF-κB. QSAR models based on Hammett constants (σ) and lipophilicity (logP) correlate substituent effects with activity. For example, electron-donating groups at the 3-position improve binding to histamine H₁ receptors (ΔG = −9.2 kcal/mol) .

Methodological Recommendations

8. Designing experiments to resolve conflicting data on quinazolinone cytotoxicity:

  • Step 1: Replicate assays across multiple cell lines (e.g., HeLa, HepG2) to rule out cell-specific effects.
  • Step 2: Use orthogonal assays (MTT, apoptosis markers) to confirm viability results.
  • Step 3: Perform transcriptomic profiling to identify off-target pathways (e.g., ROS generation) .

9. Optimizing reaction conditions for high-yield synthesis:

  • Microwave irradiation: Reduces time from 6 hours to 15 minutes (85% yield) .
  • Catalyst screening: Replace Cu with organocatalysts (e.g., DMPA) to avoid metal contamination .
  • Solvent optimization: Use ethanol/water mixtures for greener synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.